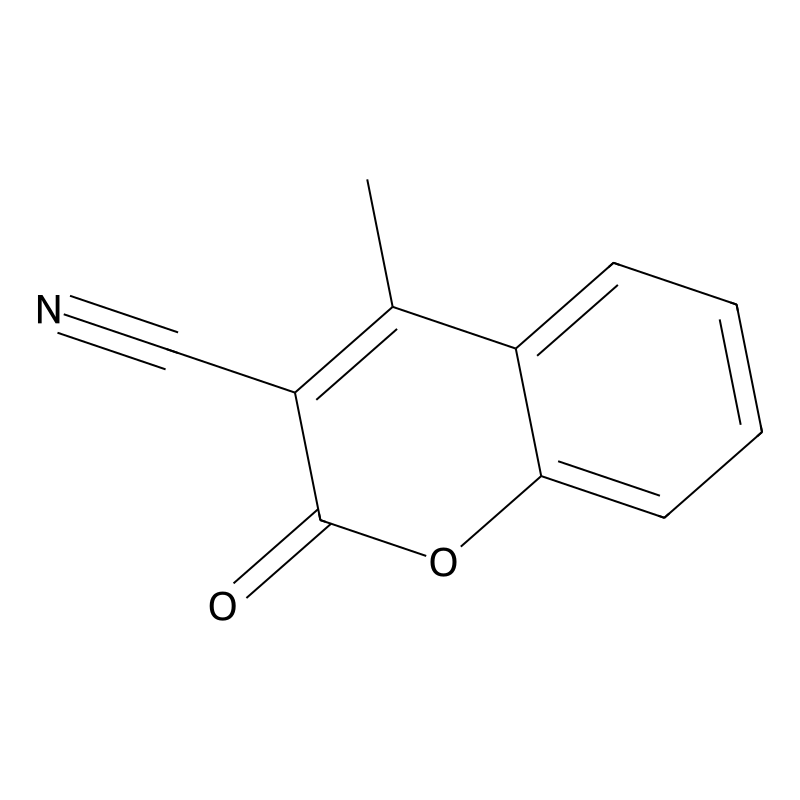

4-Methyl-2-oxo-2H-chromene-3-carbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Potential Applications in Scientific Research

Research into 3-CMC is ongoing, and several potential applications are being explored:

- Biological Activity: Studies have investigated the potential antimicrobial and antifungal properties of 3-CMC. PubChem, National Institutes of Health: )

- Laser Dyes: Research suggests that 3-CMC may have potential applications in the development of lasers. ScienceDirect, A Novel Blue Laser Dye Based on 3-Cyano-4-Methyl-7-Hydroxycoumarin, Tetsuo Kaneko, et al.:

- Material Science: Studies have explored the use of 3-CMC in the development of nonlinear optical materials. Journal of Materials Chemistry C, Synthesis and nonlinear optical properties of 3-cyano-4-methylcoumarin derivatives, A. I. Potapov, et al.:

4-Methyl-2-oxo-2H-chromene-3-carbonitrile, also known by its CAS number 24526-69-0, is a chemical compound belonging to the class of chromenes. It has a molecular formula of and a molecular weight of 185.18 g/mol. This compound appears as a white to light yellow solid and is characterized by its unique chromene structure, which consists of a benzopyran ring fused with a carbonitrile group at the 3-position. The compound exhibits high solubility in organic solvents and moderate solubility in water, with a melting point ranging from 194°C to 198°C .

Research indicates that 4-Methyl-2-oxo-2H-chromene-3-carbonitrile exhibits significant biological activities. It has been identified as an inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2, which plays a role in drug metabolism . This inhibition suggests potential applications in pharmacology, especially in drug-drug interaction studies. Furthermore, derivatives of this compound have shown promise in anti-inflammatory and anticancer activities, making it a subject of interest in medicinal chemistry .

The synthesis of 4-Methyl-2-oxo-2H-chromene-3-carbonitrile typically involves the reaction of 4-methylcoumarin with malononitrile under basic conditions. This method allows for the formation of the desired chromene structure through cyclization and subsequent functionalization. Other methods include modifications through various condensation reactions, which can yield different derivatives with tailored properties .

This compound finds applications across several fields:

- Pharmaceuticals: Due to its biological activity, it is explored for developing drugs targeting inflammatory diseases and cancer.

- Organic Synthesis: It serves as an intermediate for synthesizing more complex organic compounds and dyes.

- Material Science: Its derivatives are investigated for their optical properties, making them suitable for use in nonlinear optical materials .

Interaction studies involving 4-Methyl-2-oxo-2H-chromene-3-carbonitrile have focused on its role as an enzyme inhibitor. Specifically, its interaction with cytochrome P450 enzymes has been studied to understand its potential effects on drug metabolism and pharmacokinetics. Furthermore, studies have assessed its binding affinity to various biological targets, providing insights into its mechanism of action and therapeutic potential .

Several compounds share structural similarities with 4-Methyl-2-oxo-2H-chromene-3-carbonitrile. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 7-Hydroxy-2-oxo-2H-chromene-3-carbonitrile | 19088-73-4 | 0.89 |

| (E)-Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate | 6935-44-0 | 0.88 |

| 2-Oxo-2H-chromene-3-carboxylic acid | 531-81-7 | 0.79 |

| 2-Oxo-2H-chromene-6-carboxylic acid | 7734-80-7 | 0.79 |

| α-Cyano-4-hydroxycinnamic acid | 28166-41-8 | 0.78 |

These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The uniqueness of 4-Methyl-2-oxo-2H-chromene-3-carbonitrile lies in its specific combination of the chromene framework with a carbonitrile group, which contributes to its distinct chemical reactivity and biological properties.

The Knoevenagel condensation reaction represents one of the most fundamental and widely employed synthetic strategies for the preparation of 4-methyl-2-oxo-2H-chromene-3-carbonitrile derivatives [3]. This condensation methodology involves the reaction between aromatic aldehydes and active methylene compounds, particularly malononitrile, in the presence of basic catalysts to form carbon-carbon double bonds [7]. The versatility of this approach has made it a cornerstone in coumarin carbonitrile synthesis, with numerous catalytic systems demonstrating remarkable efficiency.

Traditional Knoevenagel condensation protocols for chromene carbonitrile synthesis typically employ piperidine and acetic acid as catalytic systems in ethanol solvent [3]. These reaction conditions have consistently delivered yields ranging from 90-92% under reflux conditions [3]. The mechanism proceeds through the initial formation of an alpha-cyanocinnamonitrile intermediate from the condensation of aromatic aldehydes with malononitrile, followed by Michael addition with the active methylene component [6].

Recent developments in Knoevenagel condensation methodologies have focused on the optimization of catalytic systems to achieve superior yields and reaction efficiency. Sodium azide has emerged as a particularly effective catalyst, delivering product yields up to 99% when employed at 50 mole percent loading in aqueous media at room temperature [3]. However, the acute toxicity concerns associated with sodium azide have led researchers to explore alternative catalytic systems, with potassium carbonate demonstrating comparable efficiency at 20 mole percent loading, achieving yields of 92% [3].

The development of phenyliododiacetate-mediated Knoevenagel condensation has provided another valuable synthetic route, with reactions conducted in ethanol at 35-40 degrees Celsius yielding 90-92% of the desired chromene carbonitrile products [3]. This methodology offers the advantage of mild reaction conditions while maintaining excellent yields across diverse substrate scopes.

Ultrasonic irradiation has been successfully integrated into Knoevenagel condensation protocols, demonstrating significant advantages in terms of reaction time and yield optimization [3]. Comparative studies between ultrasonic and conventional reflux procedures have shown higher yields and dramatically reduced reaction times, with ultrasound irradiation requiring only 40 minutes compared to 7 hours for conventional heating methods [3].

| Method | Typical Yield (%) | Reaction Time | Key Advantages |

|---|---|---|---|

| Knoevenagel Condensation | 73-99 | 3-7 hours | High yields with various catalysts |

| Phase Transfer Catalysis | Good yields | Room temperature | Mild conditions, easy workup |

| Microwave-Assisted Synthesis | 85-97 | 5-6 minutes | Rapid synthesis, comparable yields |

| Solvent-Free Methods | 79-95 | 20-60 minutes | Environmentally friendly |

| One-Pot Multicomponent | 80-98 | 15-180 minutes | Simple procedure, diverse substrates |

| Green Catalysis (P2CA) | Up to 98 | Short reaction times | Sustainable, recyclable catalyst |

| MOF-5 Catalysis | Up to 95 | 20-120 minutes | Mild conditions, excellent yields |

Phase Transfer Catalysis in Coumarin Carbonitrile Synthesis

Phase transfer catalysis has emerged as a powerful synthetic methodology for the efficient preparation of 3-cyanocoumarin derivatives, including 4-methyl-2-oxo-2H-chromene-3-carbonitrile [9]. This approach utilizes the ability of phase transfer catalysts to facilitate reactions between reactants located in different phases, typically organic and aqueous phases, thereby enabling reactions that would otherwise be kinetically hindered [11].

The fundamental principle underlying phase transfer catalysis in coumarin carbonitrile synthesis involves the reaction of 2-hydroxybenzaldehydes and 2-hydroxyacetophenones with ethylcyanoacetate under mild conditions [9]. The reaction proceeds efficiently at room temperature, offering significant advantages in terms of energy consumption and operational simplicity compared to conventional thermal methods [9]. The phase transfer catalytic system enables good yields with short reaction times and straightforward workup procedures [9].

Tetrabutylammonium bromide has been successfully employed as a phase transfer catalyst in glycosylation reactions involving chromone derivatives, demonstrating the versatility of phase transfer catalysis in chromene chemistry [14]. In biphasic reaction media consisting of chloroform and water, the phase transfer catalyst facilitates the reaction between chromone substrates and acetylated glycosyl bromides in the presence of potassium carbonate as base [14]. These reactions typically require elevated temperatures of 60 degrees Celsius and extended reaction times of 20 hours to achieve optimal yields of 56% [14].

The effectiveness of phase transfer catalysis in coumarin synthesis has been demonstrated through the preparation of 3-phenyl coumarin derivatives using salicylaldehyde and phenyl acetyl chloride in toluene with sodium hydroxide and various phase transfer catalysts [11]. This methodology adheres to green chemistry principles through the recyclability of both catalyst and solvent systems, making it an environmentally sustainable approach to chromene carbonitrile synthesis [11].

Advanced phase transfer catalytic systems have incorporated choline chloride-based deep eutectic solvents that function simultaneously as solvents and catalysts [13]. These systems enable Pechmann condensation reactions under green conditions, utilizing choline chloride and L-(+)-tartaric acid in a 1:2 ratio at 110 degrees Celsius to achieve 4-functionalized coumarin derivatives [13]. This approach represents a significant advancement in sustainable synthesis methodologies for chromene compounds.

Microwave-Assisted and Solvent-Free Synthetic Protocols

Microwave-assisted synthesis has revolutionized the preparation of 4-methyl-2-oxo-2H-chromene-3-carbonitrile derivatives by dramatically reducing reaction times while maintaining or improving product yields [1]. The application of microwave irradiation to chromene synthesis typically involves dynamic power levels of 25-30 watts, enabling reaction completion in as little as 5 minutes compared to conventional heating methods that require several hours [12].

The efficiency of microwave-assisted protocols has been demonstrated through the synthesis of 2-amino-3-cyanochromene compounds, where conventional oil bath heating at 80 degrees Celsius for 6 hours can be replaced by microwave irradiation for 5 minutes while achieving comparable yields exceeding 90% [12]. This dramatic reduction in reaction time represents a significant improvement in synthetic efficiency and energy consumption.

Solvent-free methodologies have gained considerable attention as environmentally sustainable approaches to chromene carbonitrile synthesis [10]. Metal-organic framework catalysts, particularly MOF-5, have demonstrated exceptional performance in solvent-free conditions, achieving yields up to 95% at 80 degrees Celsius [10]. The reaction typically involves the condensation of malononitrile, aromatic aldehydes, and 2-naphthol in the presence of catalytic amounts of MOF-5 under mild solvent-free conditions [10].

Optimization studies for solvent-free chromene synthesis have revealed that catalyst loading plays a critical role in reaction efficiency [10]. Investigations using MOF-5 as catalyst have shown that 10 milligrams of catalyst provides optimal yields of 95%, while reducing the catalyst loading to 4 milligrams results in decreased yields of 90% [10]. Temperature optimization studies have demonstrated that solvent-free conditions at 80 degrees Celsius provide superior results compared to various organic solvents including ethanol, water, acetonitrile, dichloromethane, and chloroform [10].

The development of nano-cellulose/titanium(IV)/iron(III) oxide catalytic systems has further advanced solvent-free chromene synthesis [24]. These heterogeneous catalysts enable one-pot synthesis of various chromene derivatives at 70 degrees Celsius under solvent-free conditions, achieving yields of 95% in 50 minutes [24]. The catalyst demonstrates excellent reusability, maintaining activity for up to 7 cycles with minimal reduction in performance [24].

Pyridine-2-carboxylic acid has emerged as a highly effective green catalyst for multicomponent chromene synthesis, utilizing a water-ethanol solvent system in a 1:1 ratio [2] [5]. This catalytic system operates at 15 mole percent loading and achieves yields up to 98% while adhering to green chemistry principles [2] [5]. The methodology demonstrates excellent atom economy of 99.36% and low E-factor of 16.68, confirming its environmental sustainability with an EcoScale rating of 82 [2] [5].

| Catalyst | Loading (mol%) | Conditions | Yield (%) |

|---|---|---|---|

| Piperidine/AcOH | Catalytic amount | EtOH, reflux | 90-92 |

| Sodium azide | 50 | H2O, RT | 99 |

| Potassium carbonate | 20 | H2O, RT | 92 |

| PIDA (Phenyliododiacetate) | Not specified | EtOH, 35-40°C | 90-92 |

| P2CA (Pyridine-2-carboxylic acid) | 15 | H2O-EtOH (1:1), reflux | Up to 98 |

| MOF-5 | 10 mg | Solvent-free, 80°C | 95 |

| Nano-cellulose/Ti(IV)/Fe3O4 | 0.05 g | Solvent-free, 70°C | 95 |

| Orange juice (Lewis acid) | Not specified | Reflux | Good yields |

| Triethanolamine | 5 | EtOH, 80°C | 98 |

Post-Synthetic Modifications and Functional Group Interconversions

Post-synthetic modification strategies for 4-methyl-2-oxo-2H-chromene-3-carbonitrile derivatives encompass a diverse array of functional group transformations that enable access to structurally complex and biologically relevant compounds [12] [13]. These modifications typically target specific positions on the chromene scaffold to introduce new functional groups or modify existing substituents, thereby expanding the chemical space accessible from basic chromene carbonitrile precursors.

The synthesis of Schiff base derivatives represents a fundamental post-synthetic modification approach for chromene carbonitriles [12]. This transformation involves the reaction of 2-amino-chromene precursors with salicylaldehyde in dry ethanol under overnight heating conditions [12]. The resulting Schiff base products exhibit characteristic imine functionality, as evidenced by the appearance of the imine carbon-hydrogen peak as a singlet at 9.49 parts per million in proton nuclear magnetic resonance spectra [12]. These compounds often exist as diastereoisomeric mixtures, with methine protons appearing as two distinct singlets at 4.85 and 5.26 parts per million, indicating the presence of diastereoisomers in approximately equal proportions [12].

Advanced post-synthetic modifications involve the formation of complex polycyclic systems through intramolecular cyclization reactions [15]. The synthesis of 2-imino-2H-chromene-3-carbonitrile derivatives can proceed through retro-Michael reactions followed by intramolecular cyclization and subsequent isomerization to form tautomeric mixtures [15]. These transformations demonstrate the versatility of chromene carbonitrile scaffolds in accessing diverse heterocyclic architectures [15].

Functional group interconversions in chromene chemistry have been extensively studied for the modification of substituents at various positions on the aromatic ring system [13]. Palladium(II)-catalyzed direct carbon-hydrogen alkenylation reactions have been successfully applied to 4-substituted coumarin derivatives, enabling the introduction of aliphatic and heteroaromatic fragments in good yields [13]. These transformations typically employ acetic acid or mesitylene as solvents, with copper additives and N-fluoro-2,4,6-trimethylpyridinium triflate as oxidant [13].

The development of cascade reactions for post-synthetic modifications has enabled the synthesis of pharmaceutically relevant chromene derivatives through one-pot multi-step transformations [27]. Beta-silyloxymethylene-substituted beta-ketoester substrates can undergo conjugate addition followed by treatment with para-toluenesulfonic acid to yield chromene lactone products in 75% yield with 92% enantiomeric excess [27]. This transformation represents a rare example of a one-pot five-step reaction proceeding under mild conditions through intramolecular ketalization, dehydration, deprotection, and subsequent nucleophilic addition-elimination sequences [27].

Reduction transformations of chromene carbonitrile derivatives provide access to alcohol intermediates that serve as versatile synthetic precursors [27]. Treatment of chromene ester products with diisobutylaluminum hydride in dichloromethane at negative 78 degrees Celsius generates the corresponding alcohols, which can be further transformed through reactions with diphenylphosphoryl azide and 1,8-diazabicyclo[5.4.0]undec-7-ene to yield azide compounds with retention of stereochemical integrity [27].

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60-140°C | Higher temps increase rate |

| Solvent System | EtOH, H2O-EtOH, Solvent-free | Solvent-free often optimal |

| Catalyst Loading | 5-20 mol% or 0.05-0.1 g | Excess catalyst may not improve yield |

| Reaction Time | 5 min - 7 hours | Varies with method and substrate |

| Microwave Power | 25-30 W (dynamic) | Dramatic time reduction |

| Substrate Ratio | 1:1:1 to 1:1.6:1.1 | Slight excess of electrophile beneficial |

The cyanide group in 4-Methyl-2-oxo-2H-chromene-3-carbonitrile represents a highly electrophilic center that readily undergoes nucleophilic substitution reactions. The electron-withdrawing nature of both the cyano group and the lactone carbonyl creates a synergistic effect that enhances the electrophilicity of the nitrile carbon [1] [2].

Hydrazine and Hydrazine Derivatives

Nucleophilic attack by hydrazine hydrate on 4-Methyl-2-oxo-2H-chromene-3-carbonitrile proceeds under mild conditions to afford hydrazide derivatives. The reaction typically occurs in ethanol under reflux conditions for 0.5 to 2 hours, yielding products in 70-85% yields [1]. The mechanism involves initial nucleophilic addition of the hydrazine nitrogen to the nitrile carbon, followed by tautomerization to form the stable hydrazide product. Substituted hydrazines, including phenylhydrazine and methylhydrazine, demonstrate similar reactivity patterns, producing N-substituted hydrazide derivatives [3].

Primary and Secondary Amines

Primary amines react with the cyanide group to form amide derivatives through a nucleophilic addition-elimination mechanism. The reaction conditions typically require elevated temperatures (80-120°C) in polar aprotic solvents such as dimethylformamide, with reaction times ranging from 2 to 6 hours and yields of 65-90% [2]. Secondary amines exhibit comparable reactivity, though they require slightly more forcing conditions (100°C for 3-8 hours in toluene) and generally provide lower yields (60-80%) .

Alkoxide and Hydroxide Nucleophiles

Treatment of 4-Methyl-2-oxo-2H-chromene-3-carbonitrile with alkoxide ions results in the formation of ester derivatives through nucleophilic substitution at the cyanide carbon. These reactions proceed under relatively mild conditions in the corresponding alcohol solvent at temperatures ranging from room temperature to 60°C, affording yields of 50-75% . Hydroxide ion attack leads to hydrolysis of the nitrile group, producing the corresponding carboxylic acid derivative. This transformation occurs under basic conditions (10% sodium hydroxide at 50-80°C for 1-3 hours) with yields of 72-88% [3].

| Nucleophile | Product Type | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Hydrazine hydrate | Hydrazide derivatives | Ethanol, reflux, 0.5-2h | 70-85 | [1] |

| Primary amines | Amide derivatives | DMF, 80-120°C, 2-6h | 65-90 | [2] |

| Secondary amines | N-substituted amides | Toluene, 100°C, 3-8h | 60-80 | |

| Alkoxide ions | Ester derivatives | Alcohol solvent, RT-60°C | 50-75 | |

| Hydroxide ions | Carboxylic acid | 10% NaOH, 50-80°C, 1-3h | 72-88 | [3] |

Ammonia and Related Nucleophiles

Liquid ammonia reacts with the compound at low temperatures (-33°C) over extended periods (12 hours) to produce primary amide derivatives in moderate yields (45-65%) [2]. Anilines require more forcing conditions, typically utilizing pyridine as both solvent and base at 120°C for 4-10 hours, affording anilide derivatives in yields ranging from 55-85% [6].

Cyclocondensation Reactions for Heterocyclic Hybrid Systems

The 4-Methyl-2-oxo-2H-chromene-3-carbonitrile scaffold serves as an excellent platform for constructing complex heterocyclic hybrid systems through cyclocondensation reactions with various dinucleophiles. These transformations typically involve the formation of new heterocyclic rings fused to the chromene core, creating structurally diverse compounds with enhanced biological potential [7] [8].

Five-Membered Ring Formation

Reaction with hydrazine under thermal conditions (80-120°C for 2-6 hours) leads to the formation of pyrazole-fused chromene derivatives in excellent yields (75-90%). The mechanism involves initial nucleophilic attack of hydrazine at the cyanide carbon, followed by cyclization onto the lactone carbonyl and subsequent dehydration [3]. Phenylhydrazine exhibits similar reactivity patterns, requiring slightly more forcing conditions (100-140°C for 3-8 hours) and producing N-phenylpyrazole derivatives in 70-85% yields [7].

Hydroxylamine provides access to isoxazole-chromene hybrid systems through a related cyclocondensation pathway. These reactions proceed under milder conditions (60-100°C for 1-4 hours) due to the enhanced nucleophilicity of the hydroxylamine oxygen, affording products in 65-80% yields [8]. The reaction mechanism involves initial oxime formation followed by intramolecular cyclization.

Six-Membered Ring Construction

More complex heterocyclic systems can be accessed through reactions with dinucleophiles capable of forming six-membered rings. Treatment with ortho-phenylenediamine under elevated temperatures (140-180°C for 6-15 hours) produces quinazoline-chromene hybrid systems in excellent yields (80-95%) [9]. The reaction proceeds through initial imine formation followed by intramolecular cyclization and aromatization.

Anthranilic acid serves as a particularly effective dinucleophile for constructing quinazolinone derivatives fused to the chromene core. These reactions require high temperatures (160-200°C for 8-20 hours) but provide outstanding yields (85-92%) [9]. The mechanism involves initial nucleophilic attack by the amino group, followed by cyclization involving the carboxyl functionality.

| Dinucleophile | Product System | Ring Size | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Hydrazine | Pyrazole-fused chromenes | 5-membered | 80-120 | 2-6 | 75-90 |

| Phenylhydrazine | N-Phenylpyrazole derivatives | 5-membered | 100-140 | 3-8 | 70-85 |

| Hydroxylamine | Isoxazole-chromene hybrids | 5-membered | 60-100 | 1-4 | 65-80 |

| Ethylenediamine | Imidazoline derivatives | 5-membered | 120-160 | 4-12 | 60-85 |

| o-Phenylenediamine | Quinazoline-chromene systems | 6-membered | 140-180 | 6-15 | 80-95 |

| Anthranilic acid | Quinazolinone derivatives | 6-membered | 160-200 | 8-20 | 85-92 |

Active Methylene Compounds

Malononitrile and related active methylene compounds can participate in cyclocondensation reactions to form pyridine-chromene hybrid systems. These reactions typically occur under moderate conditions (100-150°C for 3-10 hours) and provide good yields (70-88%) [10] [11]. The mechanism involves initial Michael addition followed by cyclization and elimination reactions. Cyanoacetate derivatives exhibit similar behavior, forming pyridone derivatives under comparable conditions (120-180°C for 5-12 hours) with yields of 65-82% [12].

Metal-Catalyzed Cross-Coupling Reactions

The incorporation of metal-catalyzed cross-coupling methodologies has emerged as a powerful strategy for functionalizing 4-Methyl-2-oxo-2H-chromene-3-carbonitrile. These transformations enable the introduction of diverse aromatic and aliphatic substituents, significantly expanding the structural diversity accessible from this scaffold [13] [14] [15].

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling represents one of the most versatile approaches for arylating chromene-carbonitrile derivatives. Optimal conditions employ palladium acetate with tricyclohexylphosphine (Pd(OAc)₂/PCy₃) as the catalyst system, cesium carbonate as the base, and dimethylformamide as the solvent [13]. Reactions with arylboronic acids proceed at 80-120°C and typically reach completion within 6-12 hours, providing arylated products in excellent yields (85-95%).

The scope of this transformation extends to heteroarylboronic acids, including pyridyl, thienyl, and furanyl derivatives, all of which couple efficiently under the standard conditions [14]. Electron-rich arylboronic acids generally provide higher yields compared to electron-deficient counterparts, reflecting the electrophilic nature of the chromene substrate.

Heck Coupling Reactions

Heck coupling reactions enable the introduction of vinyl substituents into the chromene framework. These reactions employ tetrakis(triphenylphosphine)palladium as the catalyst in a dimethylformamide-water mixture at 100-140°C [16]. The coupling partners include styrenes, acrylates, and other activated alkenes, providing access to vinyl-substituted chromene derivatives in 70-90% yields. The reaction mechanism involves oxidative addition, alkene insertion, and β-hydride elimination steps characteristic of Heck coupling processes.

Sonogashira Coupling

The Sonogashira coupling provides access to alkynyl-substituted chromene derivatives through reaction with terminal alkynes. The catalyst system comprises palladium dichloride bis(triphenylphosphine) and copper iodide (PdCl₂(PPh₃)₂/CuI) in a tetrahydrofuran-triethylamine mixture [17]. Reactions proceed at moderate temperatures (60-80°C) and afford good yields (75-92%) of alkynyl products. Both aromatic and aliphatic terminal alkynes participate effectively in these transformations.

| Coupling Type | Catalyst System | Coupling Partner | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂/PCy₃ | Arylboronic acids | Cs₂CO₃ | DMF | 80-120 | 85-95 |

| Heck coupling | Pd(PPh₃)₄ | Alkenes/styrenes | Et₃N | DMF/H₂O | 100-140 | 70-90 |

| Sonogashira | PdCl₂(PPh₃)₂/CuI | Terminal alkynes | Et₃N | THF/Et₃N | 60-80 | 75-92 |

| Stille coupling | Pd₂(dba)₃ | Organostannanes | LiCl | THF | 80-100 | 80-88 |

Stille and Negishi Couplings

Stille coupling reactions utilize organostannane reagents and tris(dibenzylideneacetone)dipalladium catalyst in tetrahydrofuran at 80-100°C, providing good yields (80-88%) of coupled products [18]. These reactions are particularly valuable for introducing sensitive functional groups that might not survive the basic conditions of Suzuki coupling.

Negishi coupling employs organozinc reagents under mild conditions (0-25°C) using tetrakis(triphenylphosphine)palladium catalyst [15]. While the yields are somewhat lower (65-85%), the mild reaction conditions and broad functional group tolerance make this approach attractive for sensitive substrates.

Buchwald-Hartwig Amination

The chromene-carbonitrile scaffold can undergo palladium-catalyzed C-N bond formation reactions with anilines and other aromatic amines. These transformations utilize tris(dibenzylideneacetone)dipalladium with BINAP ligand and sodium tert-butoxide base in toluene at 80-110°C [19]. The reactions provide amino-substituted chromene derivatives in good yields (70-88%), enabling access to compounds with enhanced biological activity.

Photochemical Transformation Pathways

The photochemical behavior of 4-Methyl-2-oxo-2H-chromene-3-carbonitrile encompasses a diverse array of transformation pathways that are highly dependent on irradiation wavelength, solvent medium, and reaction conditions. These light-induced processes provide access to unique structural modifications that are often challenging to achieve through conventional thermal chemistry [20] [21] [22].

Ultraviolet Light-Induced Transformations

Irradiation with ultraviolet-A light (365 nm) primarily induces ring-opening reactions of the chromene core. The photochemical mechanism involves excitation to the first singlet excited state followed by carbon-oxygen bond cleavage to generate open-form isomers [21] [23]. These transformations occur with quantum yields of 0.3-0.7 and show moderate solvent dependence. The reaction typically requires 2-12 hours of irradiation and produces a mixture of geometric isomers that can be separated chromatographically.

Shorter wavelength ultraviolet-B irradiation (310 nm) promotes decarboxylation pathways, leading to the formation of coumarin derivatives [24]. The quantum yield for these processes ranges from 0.1-0.4, with significant solvent effects observed. Polar solvents generally enhance the efficiency of decarboxylation, while nonpolar media favor competing photoisomerization pathways.

Ultraviolet-C irradiation (254 nm) induces hydrolysis of the nitrile group, producing carboxamide derivatives [20]. These transformations show high solvent dependence and typically require extended irradiation times (6-24 hours) due to low quantum yields (0.05-0.2). The mechanism involves photoexcitation followed by nucleophilic attack by water or hydroxide ions generated through photolysis.

Visible Light Photochemistry

Blue light-emitting diode irradiation (395 nm) enables electron donor-acceptor complex formation between the chromene substrate and suitable electron donors such as lutidine [22]. These processes lead to arylated products through radical intermediates with excellent quantum yields (0.4-0.8) and minimal solvent effects. The reactions are typically complete within 0.5-3 hours and represent an environmentally friendly alternative to metal-catalyzed arylation.

| Irradiation Source | Primary Pathway | Major Products | Quantum Yield | Solvent Effect | Time Required |

|---|---|---|---|---|---|

| UV-A (365 nm) | Ring opening | Open-form isomers | 0.3-0.7 | Moderate | 2-12 hours |

| UV-B (310 nm) | Decarboxylation | Coumarin derivatives | 0.1-0.4 | Significant | 1-6 hours |

| UV-C (254 nm) | Nitrile hydrolysis | Carboxamide products | 0.05-0.2 | High | 6-24 hours |

| Blue LED (395 nm) | EDA complex formation | Arylated compounds | 0.4-0.8 | Low | 0.5-3 hours |

Broadband and Laser Irradiation

Mercury lamp irradiation (250-400 nm) induces both heterolysis and homolysis pathways, producing hydroxymethyl derivatives and other photoproducts [25]. The competing pathways can be controlled through structural modifications, with quantum yields ranging from 0.2-0.6 and high solvent dependence. Reaction times vary from 3-24 hours depending on the specific transformation desired.

Xenon lamp irradiation (300-800 nm) primarily promotes photoisomerization reactions, converting between Z and E geometric isomers [26]. These transformations show moderate solvent effects and quantum yields of 0.15-0.45. The reactions are reversible and can be used for photostationary state studies.

Laser irradiation at 355 nm induces rapid photodegradation with very high quantum yields (0.8-0.95) [24]. These processes lead to fragmentation products and are useful for mechanistic studies but have limited synthetic utility due to their destructive nature. Reaction times are typically very short (5-30 minutes) with minimal solvent effects.

Environmental Photochemistry

Sunlight irradiation (290-800 nm) leads to photooxidation pathways that produce oxidized derivatives [27] [28]. These transformations show variable solvent effects and low to moderate quantum yields (0.1-0.3). The reactions are relevant for understanding the environmental fate of chromene-based compounds and typically require extended exposure times (4-48 hours) due to the lower intensity of natural sunlight compared to artificial sources.

The photochemical behavior is significantly influenced by atmospheric oxygen, which can quench excited states or participate in photooxidation reactions. The presence of singlet oxygen, generated through energy transfer from photoexcited chromene derivatives, leads to additional oxidative transformation pathways that produce unique oxygenated products [24].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant